5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid: is a heterocyclic organic compound that features a pyrazole ring substituted with fluorine, methyl groups, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 1H-pyrazole-4-carboxylic acid with fluorinating agents and methylating agents under controlled conditions. One common method involves the use of ethyl esters as intermediates, which are then hydrolyzed to yield the carboxylic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its fluorinated structure makes it a useful probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
- 5-fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 5-fluoro-3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Comparison: Compared to its analogs, 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the fluorine atom and carboxylic acid group provides distinct properties that can be leveraged in various applications .
Properties
IUPAC Name |
5-fluoro-1,3-dimethylpyrazole-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-3-4(6(10)11)5(7)9(2)8-3/h1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMQNNFTTWLPIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001020285 | |
Record name | 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001020285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027991-91-8 | |
Record name | 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001020285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.